molecular formula C19H14N2O B11695034 2-Methyl-3-naphthalen-1-ylquinazolin-4-one CAS No. 4207-01-6

2-Methyl-3-naphthalen-1-ylquinazolin-4-one

Cat. No.: B11695034
CAS No.: 4207-01-6
M. Wt: 286.3 g/mol
InChI Key: IGXUKOOCDLISLY-UHFFFAOYSA-N
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Description

2-Methyl-3-naphthalen-1-ylquinazolin-4-one is a chemical compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-naphthalen-1-ylquinazolin-4-one typically involves the condensation of 2-aminobenzamide with 2-methyl-1-naphthaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product. The reaction can be represented as follows:

[ \text{2-Aminobenzamide} + \text{2-Methyl-1-naphthaldehyde} \rightarrow \text{this compound} ]

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure cost-effectiveness and scalability. This often involves the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality. The choice of solvents, catalysts, and purification methods is also tailored to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-naphthalen-1-ylquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where different substituents are introduced at specific positions on the quinazolinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with altered functional groups, which can exhibit different biological and chemical properties.

Scientific Research Applications

2-Methyl-3-naphthalen-1-ylquinazolin-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as an anticancer, anti-inflammatory, and antimicrobial agent.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Methyl-3-naphthalen-1-ylquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinazolin-4-one: Lacks the naphthyl group, resulting in different biological activities.

    3-Naphthalen-1-ylquinazolin-4-one: Similar structure but without the methyl group, leading to variations in chemical reactivity and biological properties.

    2-Methyl-3-phenylquinazolin-4-one: Contains a phenyl group instead of a naphthyl group, affecting its interaction with biological targets.

Uniqueness

2-Methyl-3-naphthalen-1-ylquinazolin-4-one is unique due to the presence of both the methyl and naphthyl groups, which contribute to its distinct chemical and biological properties. These structural features enhance its potential as a versatile compound for various applications in research and industry.

Properties

CAS No.

4207-01-6

Molecular Formula

C19H14N2O

Molecular Weight

286.3 g/mol

IUPAC Name

2-methyl-3-naphthalen-1-ylquinazolin-4-one

InChI

InChI=1S/C19H14N2O/c1-13-20-17-11-5-4-10-16(17)19(22)21(13)18-12-6-8-14-7-2-3-9-15(14)18/h2-12H,1H3

InChI Key

IGXUKOOCDLISLY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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